

An In-Depth Technical Guide to 2-(3,5-Dimethoxyphenyl)morpholine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(3,5-Dimethoxyphenyl)morpholine

CAS No.: 1001940-37-9

Cat. No.: B1503433

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of **2-(3,5-Dimethoxyphenyl)morpholine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, and characterization, offering field-proven insights and detailed methodologies to support researchers in their scientific endeavors.

Core Compound Identification

IUPAC Name: **2-(3,5-Dimethoxyphenyl)morpholine**

CAS Number: 1001940-37-9[1]

Molecular Formula: C₁₂H₁₇NO₃[1]

Molecular Weight: 223.27 g/mol [1]

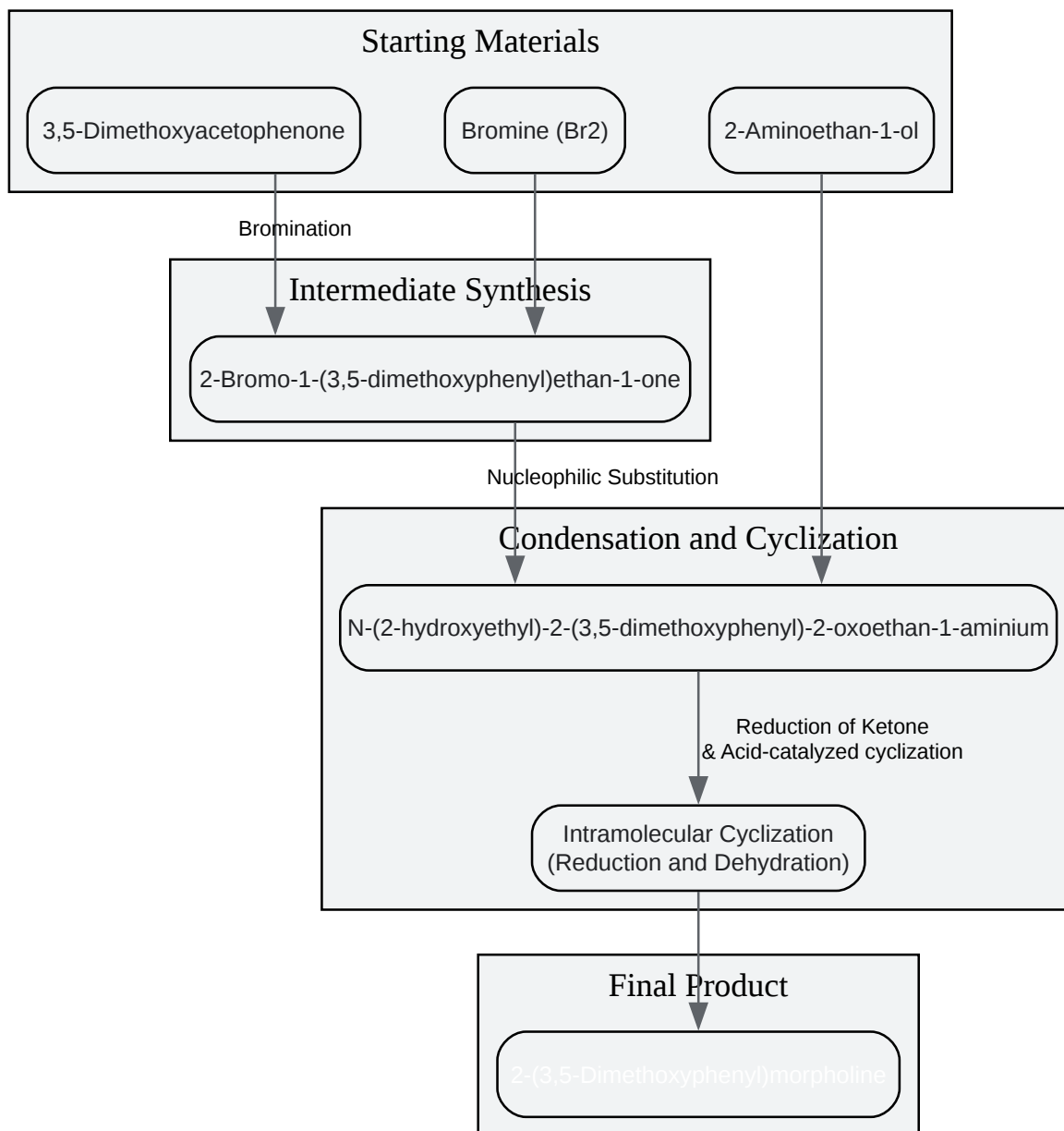
The structure of **2-(3,5-Dimethoxyphenyl)morpholine** incorporates a morpholine ring, a saturated six-membered heterocycle containing both amine and ether functional groups. This scaffold is prevalent in a multitude of approved drugs and biologically active molecules due to its favorable physicochemical and metabolic properties. The morpholine ring's flexible chair-like conformation and the presence of a weak basic nitrogen atom contribute to its ability to engage in various biological interactions and enhance properties such as blood-brain barrier permeability. Attached to the morpholine ring at the 2-position is a 3,5-dimethoxyphenyl group. The methoxy groups on the phenyl ring can influence the molecule's electronic properties, solubility, and potential interactions with biological targets.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of **2-(3,5-Dimethoxyphenyl)morpholine** is not readily available in public literature, a general and robust approach for the synthesis of 2-aryl-morpholines can be adapted from established methodologies for similar structures. The following protocol is a well-established synthetic route for analogous compounds and is presented here as a foundational methodology.

Conceptual Synthetic Workflow

The synthesis of 2-aryl-morpholines typically involves the reaction of a substituted phenacyl bromide with an amino alcohol, followed by cyclization. For **2-(3,5-Dimethoxyphenyl)morpholine**, the synthesis would logically proceed from 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one and 2-aminoethan-1-ol.



[Click to download full resolution via product page](#)

Caption: Conceptual synthetic pathway for **2-(3,5-Dimethoxyphenyl)morpholine**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Bromo-1-(3,5-dimethoxyphenyl)ethan-1-one

- To a solution of 3,5-dimethoxyacetophenone (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, slowly add bromine (1 equivalent) at 0 °C with stirring.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one.
- Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of **2-(3,5-Dimethoxyphenyl)morpholine**

- Dissolve 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one (1 equivalent) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
- Add 2-aminoethan-1-ol (2-3 equivalents) to the solution and stir the mixture at room temperature. The reaction progress should be monitored by TLC.
- Once the initial reaction is complete, add a reducing agent, such as sodium borohydride, portion-wise at 0 °C to reduce the ketone.
- After the reduction is complete, acidify the reaction mixture with a strong acid (e.g., concentrated sulfuric acid) and heat to induce cyclization via dehydration.
- Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude **2-(3,5-Dimethoxyphenyl)morpholine** by column chromatography on silica gel.

Structural Characterization and Analytical Data

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure of **2-(3,5-Dimethoxyphenyl)morpholine** and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of **2-(3,5-Dimethoxyphenyl)morpholine** is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the morpholine ring.

- **Aromatic Protons:** Two signals are expected for the aromatic protons. A singlet for the proton at the 4-position of the phenyl ring and a doublet for the two equivalent protons at the 2- and 6-positions.
- **Methoxy Protons:** A sharp singlet corresponding to the six equivalent protons of the two methoxy groups.
- **Morpholine Protons:** The protons on the morpholine ring will appear as a series of multiplets due to their diastereotopic nature and coupling with each other. The proton at the 2-position, being adjacent to the aromatic ring, will likely appear as a doublet of doublets.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

- **Aromatic Carbons:** Signals for the six carbons of the dimethoxyphenyl ring are expected, with distinct chemical shifts for the methoxy-substituted carbons, the carbon attached to the morpholine ring, and the remaining aromatic carbons.
- **Methoxy Carbons:** A signal corresponding to the two equivalent methoxy carbons.
- **Morpholine Carbons:** Four distinct signals for the four carbons of the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

- **Molecular Ion Peak (M⁺):** The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **2-(3,5-Dimethoxyphenyl)morpholine** (223.27 g/mol).
- **Fragmentation Pattern:** Common fragmentation patterns for morpholine derivatives involve cleavage of the morpholine ring and loss of substituents from the aromatic ring. Key fragments would likely include the loss of a methoxy group and cleavage of the C-C bond between the aromatic ring and the morpholine ring.

Data Presentation

Property	Value
CAS Number	1001940-37-9[1]
IUPAC Name	2-(3,5-Dimethoxyphenyl)morpholine
Molecular Formula	C ₁₂ H ₁₇ NO ₃ [1]
Molecular Weight	223.27 g/mol [1]

Potential Applications and Field Insights

The morpholine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous clinically used drugs. The incorporation of a 3,5-dimethoxyphenyl moiety can modulate the pharmacological activity and pharmacokinetic properties of the parent morpholine structure.

Derivatives of 2-phenylmorpholine have been investigated for a range of biological activities, including as central nervous system (CNS) agents. The dimethoxy substitution pattern, in particular, is found in many psychoactive compounds. Therefore, **2-(3,5-Dimethoxyphenyl)morpholine** could be a valuable building block or lead compound in the development of novel therapeutics targeting various receptors and enzymes in the CNS.

The expertise in synthesizing and characterizing such molecules is crucial for generating reliable biological data. The causality behind the experimental choices in the synthesis, such as

the choice of solvent and reagents, directly impacts the yield and purity of the final compound, which in turn affects the accuracy of subsequent biological assays.

Trustworthiness and Self-Validating Systems

The protocols and characterization methods described in this guide are designed to be self-validating. For instance, the combination of NMR and MS data provides a robust confirmation of the chemical structure. Any deviation from the expected spectral data would indicate impurities or an incorrect structure, prompting further investigation and purification. It is imperative that each batch of synthesized compound undergoes rigorous analytical characterization to ensure its identity and purity before being used in biological studies.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(3,5-Dimethoxyphenyl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1503433/docs#an-in-depth-technical-guide-to-2-3-5-dimethoxyphenyl-morpholine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)